T863

描述

DGAT-1 (Acyl-CoA:diacylglycerol acyltransferase 1) is an enzyme that plays a crucial role in triglyceride biosynthetic pathways . It interacts with the acyl-CoA binding site of DGAT1 and inhibits triacylglycerol synthesis in cells . DGAT-1 inhibitors are considered potential therapeutic targets for obesity and related metabolic disorders .

Synthesis Analysis

DGAT1 inhibitors are developed through multistep virtual screening methods, including machine learning methods and common feature pharmacophore models . These methods are used to identify novel DGAT1 inhibitors from databases with thousands of compounds . The final hits are then assigned to another research group to complete the follow-up compound synthesis and biologic evaluation .

Molecular Structure Analysis

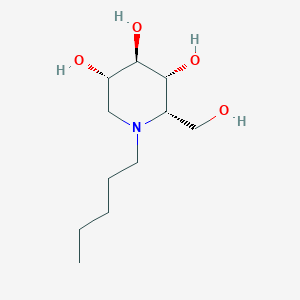

The 3D chemical structures of the hits from the virtual screening are carefully analyzed by established 3D-QSAR models . The analysis reveals that DGAT1 inhibitors usually have more complex structures, contain more N atoms and aromatic rings, and exhibit higher polarizability and greater molecular size .

Chemical Reactions Analysis

DGAT1 plays a critical role in the terminal step of triglyceride biosynthesis during dietary fat absorption . Inhibition of this process by DGAT1 inhibitors would be a tremendous therapeutic strategy to prevent obesity and its related diseases .

Physical And Chemical Properties Analysis

DGAT-1 inhibitors have a molecular weight of around 420.5 and are soluble in DMSO at 25 mg/mL . They are stored as a powder at -20°C for 3 years or at 4°C for 2 years .

科学研究应用

胰岛素敏感性增强

T863 观察到可增强分化 3T3-L1 脂肪细胞中胰岛素刺激的葡萄糖摄取,表明 DGAT1 抑制后可能在改善胰岛素敏感性方面发挥作用。 这可能对治疗胰岛素抵抗和 2 型糖尿病有意义 .

脂滴生物发生分析

作为 DGAT1 抑制剂,this compound 提供了精确控制 DGAT 抑制的机会。 它已被用于治疗小鼠胚胎成纤维细胞 (MEF),以分析脂滴生物发生,并在 HT-1080 细胞中阻断中性脂质合成和脂滴形成 .

作用机制阐明

研究表明,this compound 阻断了酶 DGAT1 隧道入口的通路,为膜结合 O-酰基转移酶 (MBOAT) 酶的小分子抑制剂的作用机制提供了见解 .

抑制的选择性和效力

This compound 是一种口服有效的、选择性的、强效的 DGAT1 抑制剂,IC50 为 15 nM,对人 MGAT3、DGAT2 或 MGAT2 没有抑制作用,这突出了其特异性和靶向治疗的潜力 .

新型抑制剂发现

该化合物已参与包括机器学习在内的多步虚拟筛选方法的研究,以从大型化合物数据库中识别新型 DGAT1 抑制剂,帮助发现新的治疗剂 .

作用机制

Target of Action

T863, also known as a DGAT-1 inhibitor, primarily targets the enzyme Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) . DGAT1 is one of two enzymes known to catalyze the final step in triglyceride synthesis . This reaction is important for metabolic energy storage, for instance, in the intestine, liver, and adipose tissue .

Mode of Action

This compound interacts with the acyl-CoA binding site of DGAT1, inhibiting triacylglycerol synthesis in cells . It blocks access to the fatty acyl-CoA substrate binding tunnel that opens to the cytoplasmic side of the endoplasmic reticulum . This interaction results in the inhibition of DGAT1-mediated triacylglycerol formation in cells .

Biochemical Pathways

The inhibition of DGAT1 by this compound affects the pathway of triglyceride synthesis . Triglycerides are a major storage form of metabolic energy as reduced carbon acyl chains, esterified to a glycerol backbone . The inhibition of this pathway by this compound can lead to a decrease in triglyceride levels, which is associated with a reduction in metabolic disorders such as cardiovascular disease and diabetes .

Result of Action

The inhibition of DGAT1 by this compound results in several molecular and cellular effects. It causes weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity in obese mice . In differentiated 3T3-L1 adipocytes, this compound enhances insulin-stimulated glucose uptake .

Action Environment

It is known that the efficacy of this compound can be influenced by factors such as diet, as seen in diet-induced obese mice

未来方向

DGAT1 inhibitors are considered a potential therapeutic target for treating obesity and related metabolic disorders . Companies like Pfizer and Bristol-Myers Squibb are collaborating to research, develop, and commercialize DGAT1 inhibitors . The future of DGAT1 inhibitors lies in the development of novel chemical scaffolds and the improvement of their therapeutic efficacy .

属性

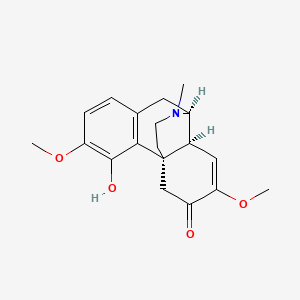

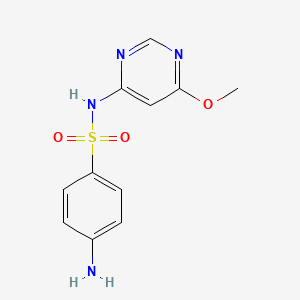

IUPAC Name |

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIYMYNYUHVDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432079 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

701232-20-4 | |

| Record name | T-863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T-863 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)